molecular formula C24H21NO2 B298202 2-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione

2-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione

Cat. No. B298202
M. Wt: 355.4 g/mol
InChI Key: IENXKUVXELGJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMDD and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMDD is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell proliferation and survival, and its inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMDD has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMDD in lab experiments is its excellent electron-transporting properties, which make it a promising candidate for use in organic electronic devices. However, one of the main limitations of using DMDD is its limited solubility in common organic solvents, which can make it difficult to handle in lab experiments.

Future Directions

There are several future directions for the study of DMDD. One of the most significant directions is the development of DMDD-based organic electronic devices. DMDD has shown excellent electron-transporting properties, and its use in organic electronic devices can lead to the development of more efficient and cost-effective devices.
Another future direction is the development of DMDD-based anticancer drugs. DMDD has shown potent antitumor activity against various cancer cell lines, and its use in the development of anticancer drugs can lead to the development of more effective and less toxic drugs.
Conclusion:
In conclusion, DMDD is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using various methods and has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. DMDD has shown promising results in the fields of organic electronics and medicinal chemistry and has the potential to lead to the development of more efficient and effective devices and drugs.

Synthesis Methods

DMDD is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 2,4-dimethylbenzaldehyde with 2,5-dimethylpyrrole in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with indene-1,3-dione to obtain DMDD. This method is relatively simple and efficient, and DMDD can be obtained in high yields.

Scientific Research Applications

DMDD has been extensively studied for its potential applications in various fields. One of the most significant applications of DMDD is in the field of organic electronics. DMDD has been shown to exhibit excellent electron-transporting properties, making it a promising candidate for use in organic electronic devices such as OLEDs and OFETs.
DMDD has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.

properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

2-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C24H21NO2/c1-14-9-10-22(15(2)11-14)25-16(3)12-18(17(25)4)13-21-23(26)19-7-5-6-8-20(19)24(21)27/h5-13H,1-4H3

InChI Key

IENXKUVXELGJIV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C)C

Origin of Product

United States

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